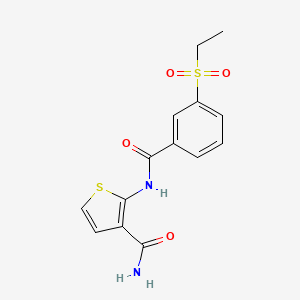

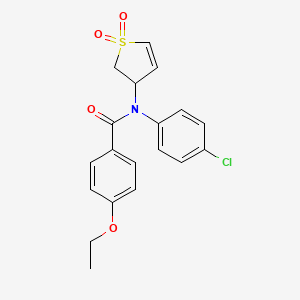

![molecular formula C18H13NO4 B2988510 N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide CAS No. 2034594-01-7](/img/structure/B2988510.png)

N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-([2,2’-bifuran]-5-ylmethyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized through the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with 3- and 4-picolyl amine . Another method involves the use of 8-Aminoquinoline Directed C-H Arylation and Transamidation Chemistry .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The structure of these compounds can be confirmed using 1 H-NMR, 13 C-NMR, elemental analysis, and IR .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For instance, the molecular weight of benzofuran-2-carboxamide is 161.16 g/mol .

科学的研究の応用

Synthesis and Biological Activities

Microwave-Assisted Synthesis : A study by Xie et al. (2014) explored the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives, emphasizing their potential in developing compounds with anti-inflammatory, analgesic, and antipyretic properties (Xie et al., 2014).

Diuretic Activity : Research by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives highlighted their in vivo diuretic activity, indicating the utility of benzofuran derivatives in therapeutic applications (Yar & Ansari, 2009).

Poly(ADP-ribose) Polymerase-1 Inhibition : A study by Lee et al. (2012) identified benzofuran-7-carboxamide as a novel scaffold for poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, contributing to cancer research and therapy (Lee et al., 2012).

Antimicrobial and Antioxidant Properties

Antimicrobial Activity : Lavanya et al. (2017) synthesized benzofuran-2-carboxamide derivatives and evaluated their antimicrobial effectiveness, indicating potential applications in combating microbial infections (Lavanya, Sribalan, & Padmini, 2017).

Antibacterial Screening : Idrees et al. (2019) synthesized and screened novel benzofuran derivatives for antibacterial activity, underscoring their potential use in developing new antibacterial agents (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Optimization for Drug Discovery

Diversity-Oriented Synthesis : Qin et al. (2017) reported efficient synthetic protocols for preparing benzofuran-based libraries, aiming at variation in physicochemical properties for drug discovery applications (Qin et al., 2017).

Microwave-Assisted Multicomponent Synthesis : Vincetti et al. (2016) developed a microwave-assisted method for synthesizing benzofuran-2-carboxamides, aiding rapid identification of biologically active compounds in drug discovery (Vincetti et al., 2016).

Cholinesterase Inhibitory Activity : Abedinifar et al. (2018) synthesized benzofuran-2-carboxamide derivatives as cholinesterase inhibitors, demonstrating their potential in treating Alzheimer's disease and related conditions (Abedinifar et al., 2018).

作用機序

Benzofuran derivatives have been found to exhibit neuroprotective and antioxidant activities. For example, certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage . Another study found that a benzofuran derivative inhibited PI3K and VEGFR-2, showing significant action against hepatocellular and cervical cancer cell lines .

将来の方向性

Benzofuran derivatives have shown potential in various fields, particularly in medicine due to their diverse pharmacological activities. Future research could focus on designing new drugs for cancer therapy and other diseases that might give excellent results in in vivo/in vitro applications . Further synthesis and evaluation will be necessary to confirm this possibility .

特性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(17-10-12-4-1-2-5-14(12)23-17)19-11-13-7-8-16(22-13)15-6-3-9-21-15/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVMAAPZSCDHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

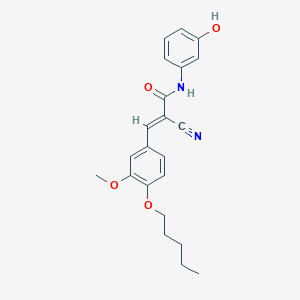

![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)

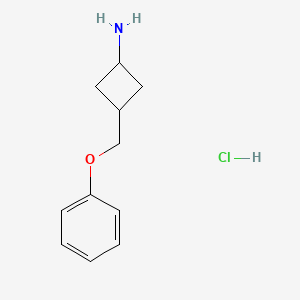

![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)

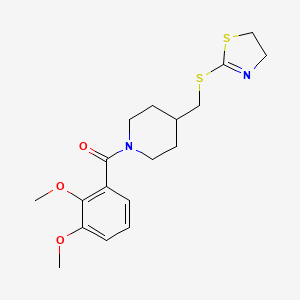

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)

![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)

![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)

![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)